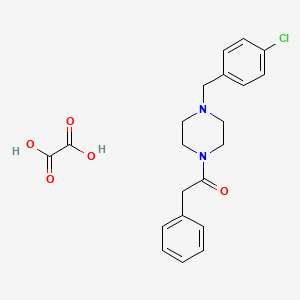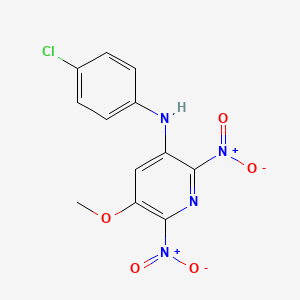
1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative and is known by various names, including CP-55940, S-CP-55940, and (1R,3R)-1-[2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-3-methyl-2,3-dihydro-1H-indol-5-ol oxalate.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate is not well understood. However, it is believed to interact with the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines. It has also been found to have anxiolytic and antidepressant effects, possibly through the modulation of the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise and targeted studies of the endocannabinoid system. However, one of the limitations of using this compound is its potential for abuse and dependence, making it unsuitable for clinical use.
Orientations Futures
There are several future directions for the study of 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate. One potential direction is the development of more selective and potent analogs of this compound for use in clinical settings. Another direction is the study of the effects of this compound on other signaling pathways, such as the opioid and serotonin systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for treating various medical conditions.
Méthodes De Synthèse
The synthesis method of 1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate involves the reaction of 1-(4-chlorobenzyl)piperazine with phenylacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with oxalic acid to form the oxalate salt of the final compound.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(phenylacetyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential candidate for the treatment of chronic pain, inflammation, and epilepsy. It has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O.C2H2O4/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMNIWDMDYQDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-benzyl)-piperazin-1-yl]-2-phenyl-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4922592.png)


![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)
amino]carbonyl}benzoic acid](/img/structure/B4922638.png)

![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
